molecular formula C16H23ClN4O4S B2814157 N'-(2-chlorophenyl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}ethanediamide CAS No. 2097859-44-2

N'-(2-chlorophenyl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}ethanediamide

Cat. No.: B2814157
CAS No.: 2097859-44-2
M. Wt: 402.89
InChI Key: VBKIPIFBVDXKOJ-UHFFFAOYSA-N
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Description

N'-(2-Chlorophenyl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}ethanediamide is a synthetic compound featuring a piperidine core substituted with a dimethylsulfamoyl group and linked via a methylene bridge to an ethanediamide scaffold. The 2-chlorophenyl moiety at the N'-position introduces steric and electronic effects that influence its pharmacological and physicochemical properties.

Properties

IUPAC Name

N'-(2-chlorophenyl)-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN4O4S/c1-20(2)26(24,25)21-9-7-12(8-10-21)11-18-15(22)16(23)19-14-6-4-3-5-13(14)17/h3-6,12H,7-11H2,1-2H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKIPIFBVDXKOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Modifications

The compound shares structural homology with several piperidine- and ethanediamide-containing derivatives. Below is a comparative analysis of its features against related molecules:

Compound Name Key Structural Differences Target Activity Key Findings
N-(2-Chlorobenzyl)-N′-({1-[(4-Fluorophenyl)Carbamoyl]-4-Piperidinyl}Methyl)Ethanediamide 4-Fluorophenyl carbamoyl group replaces dimethylsulfamoyl group; 2-chlorobenzyl substituent Not explicitly stated; likely antimicrobial or receptor modulation Synthesized via reductive amination and carbamate formation
N-({1-[2-(Methylsulfanyl)Benzyl]-4-Piperidinyl}Methyl)-N′-[4-(Trifluoromethoxy)Phenyl]Ethanediamide Methylsulfanylbenzyl group at piperidine; trifluoromethoxy phenyl at N′-position Hypothesized to enhance lipophilicity and metabolic stability High molecular weight (481.533 Da) and complex stereochemistry
W-18 (1-(4-Nitrophenylethyl)Piperidylidene-2-(4-Chlorophenyl)Sulfonamide) Nitrophenylethyl-piperidylidene core; sulfonamide linkage Opioid receptor binding (analogous to fentanyl) 1000x more potent than morphine in vitro; high toxicity risk
DMPI (3-{1-[(2,3-Dimethyl-Phenyl)Methyl]Piperidin-4-yl}-1-Methyl-2-Pyridin-4-yl-1H-Indole) Indole and pyridinyl substituents; dimethylphenylmethyl group Synergistic antibacterial activity with carbapenems against MRSA Enhances β-lactam efficacy by disrupting efflux pumps

Pharmacological and Physicochemical Properties

  • Lipophilicity : The dimethylsulfamoyl group in the target compound increases polarity compared to methylsulfanylbenzyl or trifluoromethoxy substituents in analogues . This may reduce blood-brain barrier penetration but improve solubility.
  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods used for similar ethanediamides, such as reductive amination (e.g., sodium triacetoxyborohydride-mediated reactions) and sequential acylations .

Data Tables

Table 1: Structural and Physicochemical Comparison

Property Target Compound N-(2-Chlorobenzyl)-N′-({1-[(4-Fluorophenyl)Carbamoyl]-4-Piperidinyl}Methyl)Ethanediamide W-18
Molecular Weight ~450 Da (estimated) 481.53 Da 424.35 Da
Key Functional Groups Dimethylsulfamoyl, ethanediamide, 2-chlorophenyl 4-Fluorophenyl carbamoyl, ethanediamide Nitrophenylethyl, sulfonamide
Lipophilicity (LogP) ~2.5 (predicted) ~3.1 ~3.8
Synthetic Yield Not reported 82% (analogous methods) Low (complex synthesis)

Q & A

Q. Optimization Strategies :

  • Catalyst screening : Palladium-based catalysts for Suzuki coupling (if aryl halides are intermediates) .
  • Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance reaction efficiency .

Which analytical techniques are most effective for structural confirmation and purity assessment?

Q. Basic Characterization :

  • NMR (¹H/¹³C) : Confirm connectivity of piperidine, ethanediamide, and 2-chlorophenyl groups .
  • FT-IR : Validate amide C=O stretches (~1650 cm⁻¹) and sulfonamide S=O (~1350 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Exact mass verification (e.g., ESI+ mode) .

Q. Advanced Purity Analysis :

  • HPLC-DAD : Use C18 columns with acetonitrile/water (0.1% TFA) for trace impurity detection .

How can reaction conditions be optimized for challenging intermediates, such as the dimethylsulfamoyl-piperidine moiety?

Q. Advanced Methodological Considerations :

  • Temperature control : Sulfamoylation reactions may require low temperatures (0–5°C) to avoid side reactions .
  • Protecting groups : Use tert-butyl carbamates to protect piperidine nitrogen during sulfamoylation, followed by deprotection with TFA .
  • In situ monitoring : ReactIR or LC-MS tracks intermediate stability .

What pharmacological assays are suitable for evaluating target engagement, and how can data variability be addressed?

Q. Advanced Assay Design :

  • Calcium mobilization assays : Use CHO-K1 cells expressing CB1 receptors (or other targets) with fluorescent dyes (e.g., Fluo-4) to measure antagonist activity .
  • Dose-response curves : Triplicate runs with positive controls (e.g., rimonabant for CB1) to normalize inter-experiment variability .

Q. Data Contradiction Analysis :

  • Meta-analysis : Compare IC₅₀ values across studies; discrepancies may arise from cell-line specificity or assay conditions (e.g., intracellular vs. membrane-bound receptors) .

How can computational modeling predict target binding modes and guide structural modifications?

Q. Advanced Modeling Approaches :

  • Molecular docking (AutoDock Vina) : Dock the compound into CB1 receptor crystal structures (PDB: 5U09) to identify key interactions (e.g., piperidine sulfonamide with Lys192) .
  • MD simulations : Assess binding stability (100 ns trajectories) and identify residues critical for affinity .

How should researchers resolve contradictory reports on biological activity across studies?

Q. Methodological Framework :

Reproduce assays : Standardize protocols (cell lines, buffer conditions).

SAR analysis : Compare substituent effects (e.g., 2-chlorophenyl vs. 4-chlorophenyl analogs) .

Off-target profiling : Screen against related receptors (e.g., CB2) to rule out cross-reactivity .

What strategies improve solubility and formulation for in vivo studies?

Q. Advanced Formulation :

  • Salt formation : Hydrochloride salts enhance aqueous solubility .
  • Nanoparticle encapsulation : Use PLGA polymers for sustained release in pharmacokinetic studies .

How can functional group reactivity (e.g., amide hydrolysis) be mitigated during storage?

Q. Basic Stability Protocols :

  • Storage conditions : -20°C under argon to prevent oxidation/hydrolysis .
  • Lyophilization : Stabilize as a lyophilized powder with cryoprotectants (trehalose) .

What methodologies support structure-activity relationship (SAR) studies for this compound?

Q. Advanced SAR Techniques :

  • Parallel synthesis : Generate analogs with varied substituents (e.g., piperidine sulfonamide → carbamate) .
  • Free-Wilson analysis : Quantify contributions of substituents to biological activity .

How can researchers validate target specificity in complex biological systems?

Q. Advanced Validation :

  • Knockout models : Use CRISPR-Cas9 to delete CB1 in cell lines and assess activity loss .
  • Thermal shift assays (TSA) : Measure target protein stabilization upon compound binding .

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